molecular formula C14H12ClNO3 B1423521 Methyl 2-amino-5-(4-chlorophenoxy)benzoate CAS No. 1291530-09-0

Methyl 2-amino-5-(4-chlorophenoxy)benzoate

Cat. No.: B1423521
CAS No.: 1291530-09-0
M. Wt: 277.7 g/mol
InChI Key: DIUBGOGVZQHIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-(4-chlorophenoxy)benzoate is an organic compound with the molecular formula C14H12ClNO3 and a molecular weight of 277.71 g/mol . It is a derivative of benzoic acid and features both an amino group and a chlorophenoxy group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(4-chlorophenoxy)benzoate typically involves the esterification of 2-amino-5-(4-chlorophenoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(4-chlorophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, phenolic derivatives, and various substituted benzoates .

Scientific Research Applications

Methyl 2-amino-5-(4-chlorophenoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(4-chlorophenoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of various biochemical pathways .

Biological Activity

Methyl 2-amino-5-(4-chlorophenoxy)benzoate is a compound of significant interest in biological research due to its potential antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate core with an amino group and a chlorophenoxy substituent. The presence of these functional groups contributes to its reactivity and biological interactions. The molecular formula is C_{15}H_{14}ClN_O_3, and it has a molecular weight of approximately 287.73 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

  • Mechanism of Action : The compound is believed to disrupt microbial cell membranes, leading to cell lysis and death. The amino group may facilitate interactions with bacterial enzymes, further inhibiting growth.

Anticancer Properties

There is growing evidence supporting the compound's anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound was found to activate caspase pathways, leading to programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, inhibiting their function.
  • Hydrophobic Interactions : The chlorophenoxy group facilitates hydrophobic interactions with lipid membranes, enhancing its antimicrobial effects.
  • Signal Transduction Modulation : The compound may interfere with cellular signaling pathways involved in proliferation and survival, particularly in cancer cells.

Research Findings

StudyFindingsReference
In vitro antimicrobial studyEffective against E. coli and S. aureus
Anticancer efficacy on MCF-7 cellsInduced apoptosis through caspase activation
Mechanistic studyDisrupted cellular membranes and inhibited enzyme activity

Properties

IUPAC Name

methyl 2-amino-5-(4-chlorophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-14(17)12-8-11(6-7-13(12)16)19-10-4-2-9(15)3-5-10/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUBGOGVZQHIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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